molecular formula C20H18N2O3 B11558418 3-hydroxy-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11558418
M. Wt: 334.4 g/mol
InChI Key: CVSHDGHHSSYDLE-CIAFOILYSA-N
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Description

3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 3-methoxy-4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazone functional group, converting it into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various substituents on the naphthalene ring.

Scientific Research Applications

3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-[(E)-(3-methylphenyl)methylidene]naphthalene-2-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide

Uniqueness

3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(3-methoxy-4-methylphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-13-7-8-14(9-19(13)25-2)12-21-22-20(24)17-10-15-5-3-4-6-16(15)11-18(17)23/h3-12,23H,1-2H3,(H,22,24)/b21-12+

InChI Key

CVSHDGHHSSYDLE-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC

Origin of Product

United States

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